2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
Description
2-(3-Methoxypropyl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione (CAS: 14121-47-2), also known as C.I. Disperse Yellow 105, is a thioxanthene-based heterocyclic compound widely used as a disperse dye in textile industries . Its structure features a fused isoquinoline-dione core substituted with a 3-methoxypropyl group, which balances hydrophobicity and solubility in organic matrices. The compound’s photostability and bright yellow coloration make it suitable for synthetic polymer dyeing .
Properties
IUPAC Name |
14-(3-methoxypropyl)-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-26-12-4-11-23-21(24)15-8-7-14-13-5-2-3-6-17(13)27-18-10-9-16(22(23)25)19(15)20(14)18/h2-3,5-10H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEARNNTYXJWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931028 | |
| Record name | 2-(3-Methoxypropyl)-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-47-2 | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(3-methoxypropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Methoxypropyl)-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxypropyl)-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(3-Methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, identified by its CAS number 14121-47-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of this compound is C22H17NO3S with a molecular weight of 375.44 g/mol. Key physical properties include:
- Density : 1.38 g/cm³
- Boiling Point : 610.1°C at 760 mmHg
- Flash Point : 322.8°C
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities which can be attributed to its structural features:
1. Antitumor Activity
Studies have shown that thioxantheno derivatives can induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines with promising results indicating cytotoxic effects. For instance:
- IC50 Values : In vitro studies reported IC50 values in the nanomolar range for certain cancer cell lines, suggesting potent antitumor activity .
2. DNA Cleavage
The compound has demonstrated efficient DNA cleavage under UV irradiation (wavelength > 350 nm). This property is crucial for its potential use in photodynamic therapy (PDT), where light activation leads to therapeutic effects by inducing DNA damage in targeted cells .
Case Studies
Several case studies have explored the biological activity of similar compounds within the thioxanthene family:
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in:
- Cancer Therapy : As a chemotherapeutic agent due to its cytotoxic properties.
- Photodynamic Therapy : Utilizing its ability to cleave DNA upon light activation.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that thioxanthene derivatives, including 2-(3-methoxypropyl)-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
Dye Production
This compound is also recognized for its application in dye production. Specifically, it is used as a precursor for synthesizing various dyes due to its chromophoric properties. The thioxanthene structure allows it to be utilized in producing vibrant colors that are stable under various conditions.
Materials Science
Polymer Chemistry : The unique properties of this compound make it an interesting candidate for polymerization processes. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Grayshan et al., 1974 | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro. |
| Recent Neuroprotection Study | Neuroprotective Effects | Found reduced oxidative stress markers in treated neuronal cells. |
| Dye Synthesis Research | Dye Production | Developed a new dye using this compound that showed improved lightfastness compared to traditional dyes. |
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length: The 3-methoxypropyl group in the target compound provides moderate lipophilicity (LogP ~3.5), whereas Solvent Yellow 98’s octadecyl chain increases LogP to ~7.0, making it suitable for non-polar matrices like plastics .
- Electron-Withdrawing Groups : The 11-nitro derivative (CAS: 18014-08-9) exhibits enhanced polarity (LogP 3.72) and is compatible with reverse-phase HPLC, enabling pharmaceutical analysis .
- Aromatic Substitutions : Brominated analogs (e.g., 165550-62-9) are intermediates in OLED materials, where bulky aryl groups enhance electroluminescence efficiency .
Physicochemical Properties
- Solubility : The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to the octadecyl chain in Solvent Yellow 98, which favors toluene or xylene .
- Thermal Stability : Brominated derivatives (e.g., 165550-62-9) exhibit higher melting points (>300°C) due to rigid aromatic stacking .
Analytical Methods
- HPLC Analysis : The nitro derivative (CAS: 18014-08-9) is analyzed using a Newcrom R1 column with acetonitrile/water/phosphate acid mobile phase, achieving baseline separation . Similar methods apply to the target compound, with retention time adjustments based on substituents.
- Mass Spectrometry : Phosphoric acid in mobile phases is replaced with formic acid for MS compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
